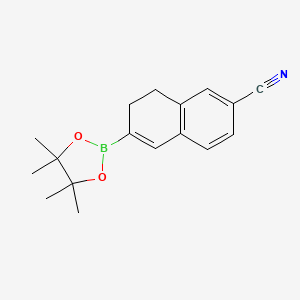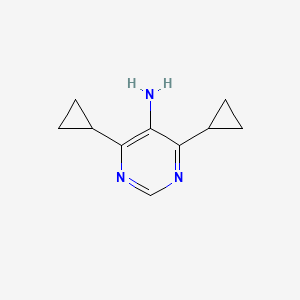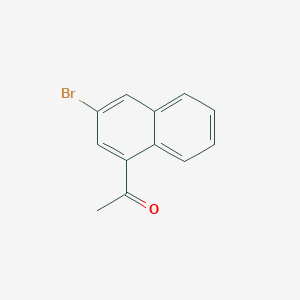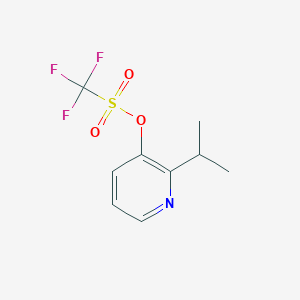
5-Hydroxy-3,4-dimethyl-5-undecylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy, methyl, and undecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2,5-dihydroxyfuran with an undecyl halide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride.
Substitution: The methyl and undecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-oxo-3,4-dimethyl-5-undecyl-furan-2-one.
Reduction: Formation of 5-hydroxy-3,4-dimethyl-5-undecyl-dihydrofuran-2-one.
Substitution: Formation of various substituted furanones depending on the reagents used.
Applications De Recherche Scientifique
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mécanisme D'action
The mechanism of action of 5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The furanone ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-2,5-dimethyl-3(2H)-furanone
- 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
- 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Uniqueness
5-hydroxy-3,4-dimethyl-5-undecyl-furan-2-one is unique due to its undecyl group, which imparts distinct physicochemical properties compared to other furanones. This long alkyl chain enhances its hydrophobicity and influences its interaction with biological membranes and proteins, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71190-96-0 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-hydroxy-3,4-dimethyl-5-undecylfuran-2-one |
InChI |
InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-11-12-13-17(19)15(3)14(2)16(18)20-17/h19H,4-13H2,1-3H3 |
Clé InChI |
NAZQGNICFLBRPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)


![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)

![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)





